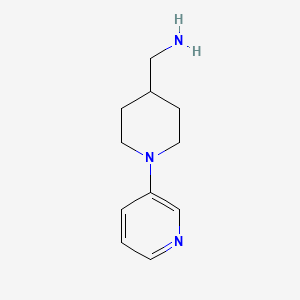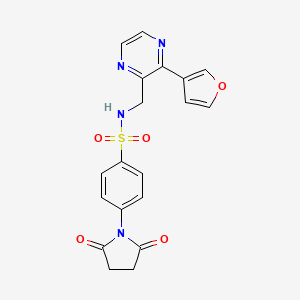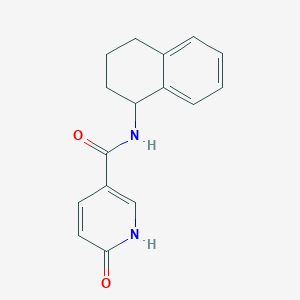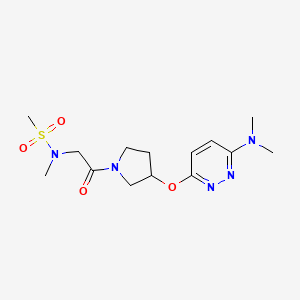![molecular formula C26H25N3O5S B2490767 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-53-3](/img/structure/B2490767.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. Techniques such as sodium borohydride reduction in absolute ethanol have been employed in synthesizing structurally related molecules, demonstrating the complexity and specificity required in the synthetic process (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. These studies provide insights into the spatial arrangement of atoms within the molecule, revealing aspects like crystallization behavior and intermolecular interactions which are crucial for understanding the compound's physical and chemical properties (Chinthal et al., 2020).
Chemical Reactions and Properties
Compounds within this chemical family participate in a variety of chemical reactions, showcasing their reactivity and interaction with different chemical entities. For instance, rearrangement reactions and interactions with sulfonate groups have been documented, indicating the compound's potential utility in synthesizing novel molecules or as intermediates in complex chemical syntheses (Sączewski et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallization behavior, are determined by the molecular structure's characteristics. Investigations into related compounds have highlighted the importance of molecular interactions, like hydrogen bonding and π-stacking, in influencing these properties, which are critical for the compound's application in various scientific domains (Etsè et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are pivotal in determining the compound's utility. Research on similar molecules has shed light on their reactivity patterns, providing a foundation for understanding the chemical behavior of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide" and its potential applications (Horishny & Matiychuk, 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
This compound and its derivatives are utilized in the synthesis and chemical transformation processes. For instance, the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans highlight a novel transformation involving similar structures, which could be relevant for the synthesis of complex molecules for various applications (Lévai et al., 2002). Additionally, the compound's role in the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents indicates its potential in medicinal chemistry (Gangapuram & Redda, 2009).
Antimicrobial and Anticancer Applications
The compound's derivatives have been explored for antimicrobial and anticancer activities. Research on novel 1,2,4-triazole derivatives, which could be structurally related, showed promising biological activities, suggesting the potential of derivatives of the compound for similar applications (Mange et al., 2013).
Material Science and Polymer Synthesis
In material science, derivatives of this compound could be involved in the synthesis of polymers and materials with unique properties. For example, the chain-growth polycondensation for well-defined aramides indicates the potential use of related structures in developing new materials with specific characteristics (Yokozawa et al., 2002).
Carbonic Anhydrase Inhibition
Compounds structurally related to "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide" have been investigated for their inhibitory effects on carbonic anhydrase, a crucial enzyme in various physiological processes. This indicates potential applications in developing inhibitors for therapeutic uses (Supuran et al., 2013).
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-29(17-21-5-4-16-33-21)35(31,32)22-14-10-18(11-15-22)25(30)27-20-12-8-19(9-13-20)26-28-23-6-2-3-7-24(23)34-26/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGGALCMRCQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)
![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)
![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)
![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)